![molecular formula C15H13N3O4 B5706181 N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)

N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

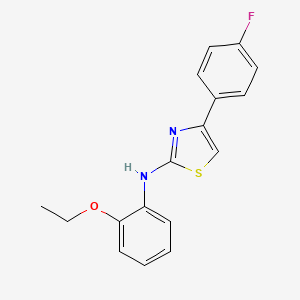

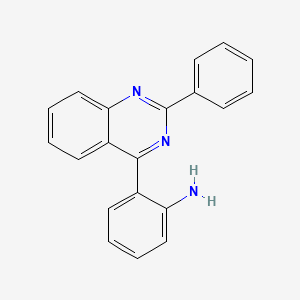

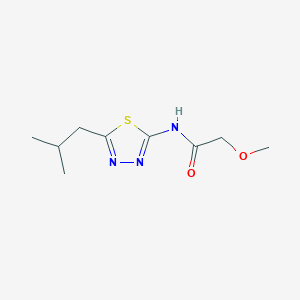

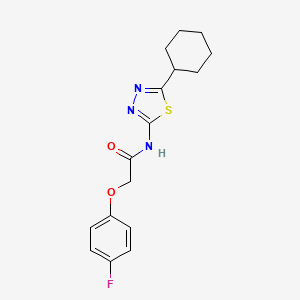

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is attached to another benzene ring through a nitrogen atom. The molecule also contains a nitro group (-NO2) and a methyl group (-CH3) attached to the second benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzene derivative with an amide group. This could potentially be achieved through a number of methods, such as nucleophilic substitution or addition-elimination reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two benzene rings, one of which is substituted with a nitro group and a methyl group. The other benzene ring is attached to an amide group .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amine group, or the methyl group could be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, while the amide group could influence its solubility .Scientific Research Applications

- N-(2-(aminocarbonyl)phenyl)-2-methyl-3-nitrobenzamide exhibits potential as an anticancer agent . Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell growth and inducing apoptosis. Further studies explore its mechanism of action and potential for targeted therapies .

- Derivatives of this compound have been synthesized and screened for their anti-HIV activity . For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were evaluated against HIV-1 and HIV-2 strains. These investigations aim to identify potential drug candidates for combating HIV infections .

- Researchers have employed N-(2-(aminocarbonyl)phenyl)-2-methyl-3-nitrobenzamide as a chemical probe to study cellular processes. Its interactions with specific proteins or enzymes provide insights into biological pathways, protein–ligand binding, and cellular responses .

- The compound’s unique structure makes it useful in catalytic reactions . For example, it has been employed in protodeboronation reactions, where boronate complexes are formed. These reactions have applications in organic synthesis and the construction of complex molecules .

- Computational studies utilize this compound to develop pharmacophore models . By understanding its binding interactions with target proteins, researchers can design novel drug candidates with improved selectivity and efficacy .

- N-(2-(aminocarbonyl)phenyl)-2-methyl-3-nitrobenzamide is part of a collection of rare and unique chemicals provided to early discovery researchers. Its inclusion in chemical libraries allows scientists to explore its properties and potential applications in drug discovery .

Anticancer Research

Anti-HIV Activity

Chemical Biology

Catalysis and Organic Synthesis

Pharmacophore Design

Chemical Library Screening

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(2-carbamoylphenyl)-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-9-10(6-4-8-13(9)18(21)22)15(20)17-12-7-3-2-5-11(12)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWICSBWTXTOAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)-2-methyl-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)

![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)

![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)

![2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)